Decursinol
Overview
Description
Decursinol is a coumarin analog mainly derived from the roots of the medicinal plant Angelica sinensis . It has a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and especially anticancer activities .
Synthesis Analysis
Decursinol is not only a key ingredient in several natural herbs and dietary supplements but is also available through a biosynthetic pathway . A synthetic decursin analog, decursinol phenylthiocarbamate (DPTC), has greater in vivo stability than the parent compounds .Molecular Structure Analysis
Decursin and decursinol angelate (DA) are pyranocoumarin compounds . The molecular structure of these compounds plays a significant role in their biological activities .Chemical Reactions Analysis
Decursinol chloroacrylates have been synthesized and evaluated for their antifungal activities against various plant disease pathogens . These synthetic compounds have shown promising results, suggesting potential applications in plant disease control .Physical And Chemical Properties Analysis
The physicochemical properties of decursin and its derivatives have been studied . Diketone decursin exhibited less than 100 μg/mL kinetic solubility, suggesting it is a highly soluble compound .Scientific Research Applications
Anti-tumor Activities
Decursinol and its related compound decursin, found in Angelica gigas, have shown significant anti-tumor activities. These compounds, when administered in mice, caused an increase in lifespan and a decrease in tumor weight and volume in mice inoculated with Sarcoma-180 tumor cells, suggesting potential as anti-cancer agents (Lee et al., 2003).
Neuroprotective Effects
Decursinol has demonstrated potential neuroprotective effects. In a study evaluating decursinol's activity against scopolamine-induced amnesia in mice, it was found that decursinol significantly ameliorated amnesia and inhibited acetylcholinesterase activity in the hippocampus, indicating its potential in treating cognitive impairments (Kang et al., 2003).
Antinociceptive Properties
Decursinol has been observed to possess antinociceptive properties, effective in various pain models in mice. Its antinociception might be mediated by interacting with various receptors, such as noradrenergic and serotonergic receptors (Choi et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXFQDFSVDZUIW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178008 | |
Record name | Decursinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decursinol | |
CAS RN |
23458-02-8 | |
Record name | (+)-Decursinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23458-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decursinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decursinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECURSINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBI4YB704B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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